2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with two phenyl groups attached to the triazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-4-fluoroaniline and benzaldehyde.
Formation of Intermediate: The 3-bromo-4-fluoroaniline is reacted with benzaldehyde in the presence of a catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with cyanuric chloride under basic conditions to form the triazine ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or palladium catalysts can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-4-fluorophenyl)acetonitrile
- 3-Bromo-4-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylboronic acid
Comparison
Compared to similar compounds, 2-(3-Bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to its triazine ring structure and the presence of two phenyl groups. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. For example, the triazine ring provides additional sites for functionalization, allowing for the creation of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C21H13BrFN3 |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H13BrFN3/c22-17-13-16(11-12-18(17)23)21-25-19(14-7-3-1-4-8-14)24-20(26-21)15-9-5-2-6-10-15/h1-13H |
InChI Key |
MMUJLXAAFCTZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)F)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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